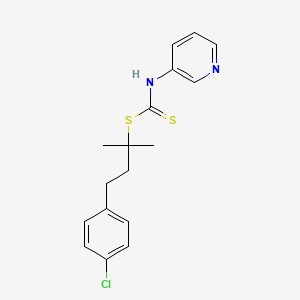
Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring, a chlorophenyl group, and a carbonimidodithioic acid moiety. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester involves several steps. One common method includes the reaction of 3-pyridinylcarbonimidodithioic acid with (4-chlorophenyl)methyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to inhibit specific enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and chlorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester include:
Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylethyl ester: This compound has a similar structure but with a different alkyl group, leading to variations in its reactivity and biological activities.
Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylbutyl ester: Another similar compound with a different alkyl chain length, affecting its physical and chemical properties.
Properties
CAS No. |
34763-22-9 |
|---|---|
Molecular Formula |
C17H19ClN2S2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-2-methylbutan-2-yl] N-pyridin-3-ylcarbamodithioate |
InChI |
InChI=1S/C17H19ClN2S2/c1-17(2,10-9-13-5-7-14(18)8-6-13)22-16(21)20-15-4-3-11-19-12-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,21) |
InChI Key |
FYMJCCNIXVHVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)Cl)SC(=S)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















